Spirendolol
Overview
Description
Spirendolol is a beta adrenergic receptor antagonist . It is also known by other names such as Li 32-468, S 32-468, and Substance 32468 .
Molecular Structure Analysis
The molecular formula of Spirendolol is C21H31NO3 . It has an average mass of 345.476 Da and a monoisotopic mass of 345.230408 Da .Physical And Chemical Properties Analysis
Spirendolol has a chemical formula of C21H31NO3 and a molar mass of 345.483 g·mol −1 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Psilocybin Research
Psilocybin and Mental Health : Studies have shown that psilocybin, a compound structurally similar to spirendolol, has significant effects on mental health. Research indicates that psilocybin can lead to profound changes in mood, perception, thought, and self-experience, with most subjects describing the experience as pleasurable and enriching. Acute adverse reactions were manageable in controlled environments, and follow-up questionnaires indicated no long-term impairment or drug abuse (Studerus et al., 2011).
Psilocybin for Cancer-Related Distress : Psilocybin has been investigated for its potential therapeutic effects in mood and anxiety disorders, particularly in the context of cancer-related psychiatric distress. Controlled trials suggest that psilocybin can decrease symptoms of depression and anxiety following a single administration. These effects have been observed to be robust and enduring, with limited drug-related adverse reactions (Johnson & Griffiths, 2017).
Psilocybin and Spiritual Experiences : Psilocybin can occasion mystical-type experiences with substantial personal meaning and spiritual significance. These experiences are rated by volunteers as among the most meaningful of their lives and contribute to sustained positive changes in attitudes and behavior (Griffiths et al., 2006).
Mechanism of Action
properties
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBMSIZZTJEEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867154 | |
Record name | 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81840-58-6, 65429-87-0 | |
Record name | Spirendolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81840-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spirendolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIRENDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96789094BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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